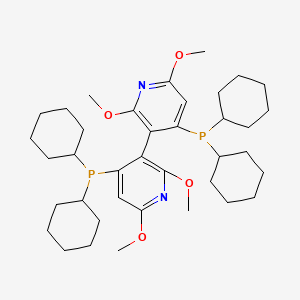
Methyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with methyl 6-bromopicolinate under basic conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Methyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme function by binding to the active site or alter receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)benzoate
- Methyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)nicotinate
Uniqueness
Methyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate is unique due to its specific substitution pattern on the thiazole ring and the picolinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16N2O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 6-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H16N2O4S/c1-22-15-8-7-11(9-16(15)23-2)17-20-14(10-25-17)12-5-4-6-13(19-12)18(21)24-3/h4-10H,1-3H3 |
InChI Key |
RKXNALFODVPHEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


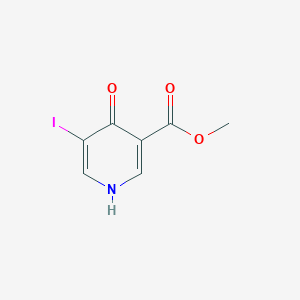
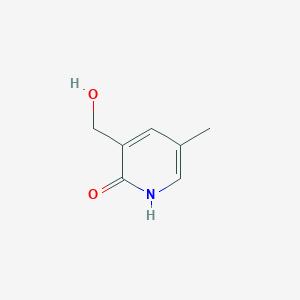
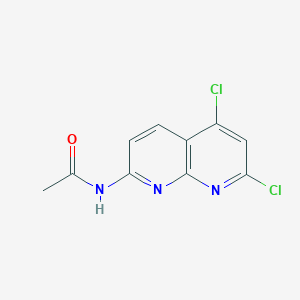


![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)
![2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673681.png)
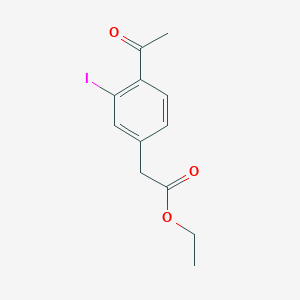

![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)

![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)

